molecular formula C19H20Br2N6O4S B591052 Macitentan D4

Macitentan D4

Cat. No.: B591052
M. Wt: 592.3 g/mol
InChI Key: JGCMEBMXRHSZKX-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macitentan D4 (deuterated macitentan) is a deuterium-labeled analog of macitentan, a dual endothelin receptor antagonist (ERA) targeting both ETA and ETB receptors. Deuterated compounds like this compound are chemically identical to their non-deuterated counterparts but incorporate deuterium atoms at specific positions, enabling precise detection in pharmacokinetic (PK) studies via mass spectrometry.

Macitentan (ACT-064992), the parent compound, is approved for pulmonary arterial hypertension (PAH). It exhibits slow absorption (median tmax ~8 hours), a half-life of ~16 hours, and a pharmacologically active metabolite, ACT-132577 (aprocitentan), with a prolonged half-life of ~48 hours. This PK profile supports once-daily dosing and sustained receptor blockade . ACT-132577, a depropylated metabolite, contributes significantly to macitentan’s efficacy, while the carboxylic acid metabolite (ACT-373898) has minimal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of macitentan involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes nucleophilic substitution reactions, condensation reactions, and the use of various reagents such as potassium tert-butoxide, dimethyl sulfoxide, and sodium hydride . The overall yield of the synthesis is around 52%, with improvements focusing on industrial feasibility and safety .

Industrial Production Methods: Industrial production of macitentan aims to streamline the synthesis process, reduce hazardous reagents, and improve yield. One-pot processes and telescoped synthesis methods have been developed to enhance production efficiency and reduce the time cycle for batch production .

Chemical Reactions Analysis

Types of Reactions: Macitentan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions include various metabolites and intermediates used in the synthesis of macitentan .

Scientific Research Applications

Macitentan D4 has several scientific research applications:

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Comparison of Macitentan and Other ERAs

Compound Receptor Selectivity Half-life (h) Dosing Frequency Key Metabolites Hepatotoxicity Risk
Macitentan Dual (ETA/ETB) 16 (parent), 48 (ACT-132577) Once daily ACT-132577 (active) Low
Bosentan Dual 5 Twice daily Active metabolites High
Ambrisentan ETA-selective 15 Once daily Minimal Low
Clazosentan ETA-selective ~3–5 Intravenous N/A Not reported

Key Findings:

  • Macitentan vs. Bosentan : Macitentan’s longer half-life and lower hepatotoxicity risk (3.4% vs. bosentan’s 10–15% liver enzyme elevation incidence) make it safer for long-term use. Bosentan requires twice-daily dosing and frequent liver monitoring .
  • Macitentan vs. Ambrisentan : Macitentan’s dual receptor blockade may offer broader hemodynamic benefits, though ambrisentan’s ETA selectivity reduces ETB-mediated side effects (e.g., fluid retention). Both have once-daily dosing, but macitentan’s active metabolite extends therapeutic coverage .
  • Macitentan vs. Sitaxsentan : Sitaxsentan (ETA-selective) was withdrawn due to hepatotoxicity, underscoring macitentan’s improved safety profile .

Efficacy and Clinical Outcomes

Receptor Binding and Mechanism of Action

Macitentan’s unique binding kinetics differentiate it from other ERAs:

  • Hydrophobic Interactions : Dominates receptor engagement, leading to slow dissociation (t½ ~30 minutes vs. bosentan’s ~2 minutes) and insurmountable antagonism .
  • Minimal Electrostatic Forces : Reduces dependency on ionic bonds, enhancing stability in tissue environments .
  • Dual Receptor Blockade : Unlike ambrisentan (ETA-selective), macitentan’s dual ETA/ETB inhibition may mitigate ETB-mediated vasoconstriction and fibrosis .

Biological Activity

Macitentan D4, a deuterated form of macitentan, is a potent dual endothelin receptor antagonist (ERA) that targets both endothelin A (ETA) and endothelin B (ETB) receptors. It has been primarily investigated for its efficacy in treating pulmonary arterial hypertension (PAH) and related conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Macitentan acts by blocking the effects of endothelin-1, a potent vasoconstrictor that plays a significant role in the pathophysiology of PAH. By inhibiting both ETA and ETB receptors, macitentan leads to:

  • Vasodilation : Reduces pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (mPAP).
  • Improved Cardiac Output : Enhances cardiac index (CI) and exercise capacity in patients with PAH.

Meta-Analysis Findings

A meta-analysis encompassing seven randomized controlled trials (RCTs) and four non-RCTs involving 2,769 patients demonstrated significant improvements in various hemodynamic parameters:

ParameterMean Difference (SMD)95% Confidence Intervalp-value
Pulmonary Vascular Resistance-0.53-0.77 to -0.29<0.05
Cardiac Index0.600.37 to 0.83<0.05
NT-proBNP-0.22-0.40 to -0.03<0.05
6-Minute Walk Distance0.330.15 to 0.50<0.05
Mean Pulmonary Arterial Pressure-0.43-0.64 to -0.23<0.05

These results indicate that macitentan significantly reduces PVR and improves functional capacity in PAH patients .

Case Studies

A recent study focused on pediatric patients with severe pulmonary hypertension treated with macitentan revealed promising outcomes:

  • Patient Cohort : The study included 24 children with a median age of 10.7 years.
  • Treatment Protocol : Macitentan was administered as monotherapy or in combination with other therapies.
  • Key Findings :
    • Median BNP levels decreased significantly from 375 pg/ml at baseline to 152 pg/ml after three months (p = 0.03).
    • Notably, improvements were more pronounced in patients without congenital heart disease (CHD), highlighting the drug's efficacy in specific populations .

Pharmacokinetics and Safety Profile

Macitentan exhibits a favorable pharmacokinetic profile characterized by:

  • Long Half-Life : This allows for once-daily dosing, enhancing patient compliance.
  • Active Metabolite : ACT-132577 contributes to its sustained action.

In terms of safety, macitentan has been associated with fewer adverse events compared to other ERAs, such as bosentan. Common side effects include peripheral edema and anemia; however, these are generally manageable .

Research Implications

The ongoing research into macitentan's biological activity continues to expand its therapeutic potential beyond PAH:

  • Portopulmonary Hypertension : Studies suggest efficacy in treating portopulmonary hypertension, indicating its versatility .
  • Long-term Outcomes : Further investigations are required to evaluate the long-term safety and efficacy of this compound in diverse patient populations.

Q & A

Basic Research Questions

Q. What are the critical experimental design considerations when using Macitentan D4 in preclinical studies?

When designing preclinical studies with this compound, researchers must account for its deuterated structure, which increases metabolic stability and extends its half-life compared to non-deuterated Macitentan. Key factors include:

  • Dosage Optimization : Adjust dosing intervals based on its prolonged half-life to maintain therapeutic efficacy while minimizing toxicity .
  • Analytical Validation : Use high-performance liquid chromatography (HPLC) or mass spectrometry to confirm purity and isotopic integrity, as deuterium substitution can affect pharmacokinetic properties .
  • Control Groups : Include non-deuterated Macitentan as a comparator to isolate isotopic effects on receptor binding and metabolism .

Q. How should researchers characterize the stability and purity of this compound in experimental settings?

  • Purity Assessment : Employ nuclear magnetic resonance (NMR) and elemental analysis to verify chemical structure and isotopic labeling. For new batches, validate deuterium incorporation rates to ensure consistency .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to establish storage guidelines. Monitor for deuterium-hydrogen exchange, which could alter pharmacokinetics .

Q. What in vitro assays are most suitable for evaluating this compound's dual endothelin receptor (ETA/ETB) antagonism?

  • Receptor Binding Assays : Use radiolabeled endothelin-1 (ET-1) in competitive binding studies with human ETA/ETB receptors to determine IC50 values. Include Macitentan as a reference to compare deuterium-induced shifts in potency .
  • Functional Assays : Measure inhibition of ET-1-induced vasoconstriction in isolated vascular tissues or cell lines expressing endothelin receptors. Correlate results with in vivo efficacy data to validate translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in metabolic processing or tissue distribution. Methodological strategies include:

  • Comparative Pharmacokinetics : Track deuterium retention in plasma and target tissues (e.g., lung, liver) using isotopic tracing. Assess whether prolonged half-life in vivo aligns with in vitro stability .
  • Mechanistic Studies : Evaluate receptor occupancy and downstream signaling (e.g., MAPK/Akt pathways) in both settings. For example, in lung cancer models, this compound’s synergy with paclitaxel was linked to enhanced apoptosis via Akt inhibition, which may not manifest in simplified in vitro systems .

Q. What statistical approaches are recommended for analyzing long-term safety data from this compound trials?

  • Time-to-Event Analysis : Use Kaplan-Meier curves and Cox proportional hazards models to assess survival and adverse event (AE) risks in longitudinal studies like SERAPHIN. Account for censoring due to patient dropout or transition to commercial therapies .
  • Subgroup Stratification : In real-world studies, stratify AE rates by baseline WHO functional class, comorbidities, and concomitant therapies (e.g., PDE5 inhibitors) to identify risk modifiers .

Q. How can researchers design studies to investigate this compound’s potential in combination therapies?

  • Synergy Testing : Use Chou-Talalay combination index assays to determine additive, synergistic, or antagonistic effects with other PAH therapies (e.g., phosphodiesterase inhibitors). For cancer applications, test sequential vs. concurrent dosing with chemotherapeutics like paclitaxel .
  • Dose-Ranging Studies : Employ factorial designs to optimize dosing ratios while monitoring for drug-drug interactions, particularly hepatic enzyme induction, which may alter this compound’s metabolism .

Q. What methodologies address conflicting data on this compound’s impact on hepatic function?

  • Biomarker Profiling : Measure liver enzymes (ALT, AST) and bile acid transporters in preclinical models and clinical cohorts. Compare results with historical data from non-deuterated Macitentan to isolate isotopic effects .
  • Mechanistic Toxicology : Use in vitro hepatocyte models to assess mitochondrial toxicity and bile salt export pump (BSEP) inhibition. Cross-validate findings with in vivo histopathology from long-term studies .

Q. Methodological Guidelines

Q. What protocols ensure reproducibility in this compound studies?

  • Detailed Experimental Reporting : Follow Beilstein Journal guidelines for documenting synthesis, characterization, and assay conditions. Include batch-specific deuterium content and stability data in supplementary materials .
  • Data Sharing : Deposit raw pharmacokinetic datasets in repositories like Figshare or Zenodo to enable meta-analyses and cross-study validation .

Q. How should researchers handle variability in this compound’s efficacy across disease models?

  • Model-Specific Optimization : Tailor dosing regimens to disease pathophysiology. For PAH, prioritize right ventricular (RV) function metrics (e.g., echocardiography, cMRI), whereas in cancer, focus on tumor proliferation and metastasis assays .
  • Meta-Analysis : Pool data from heterogeneous studies using random-effects models to identify confounding variables (e.g., species differences, endothelin receptor isoform expression) .

Q. What ethical considerations apply to long-term this compound trials?

  • Informed Consent : Clearly communicate risks of prolonged deuterated compound exposure, including theoretical risks of isotopic toxicity, even if preclinical data suggest safety .
  • Data Monitoring Committees : Implement independent oversight for trials exceeding 2 years to review emerging safety signals and ensure adherence to stopping rules .

Q. Tables

Table 1. Key Pharmacokinetic Properties of this compound vs. Macitentan

ParameterThis compoundMacitentanReference
Half-life (hr)18–2214–16
IC50 (ETA Receptor, nM)3.43.1
Hepatic Toxicity RiskLowModerate

Table 2. Methodological Recommendations for Common Research Scenarios

ScenarioRecommended ApproachEvidence
Conflicting in vitro/in vivo dataIsotopic tracing + mechanistic pathway analysis
Long-term safety monitoringTime-to-event analysis + subgroup stratification
Combination therapy designChou-Talalay synergy testing + factorial dosing

Properties

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMEBMXRHSZKX-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (200 g; 0.46 mol; see Example 2 or 3) and 5-bromo-2-chloropyrimidine (117 g; 0.60 mol; 1.3 eq) were dissolved in toluene (3 L) and DMF (400 mL). The reaction mixture was warmed up to 50° C. and toluene (approx. 400 mL) was distilled our under reduced pressure. The mixture was cooled to 0° C. and tBuOK (156 g, 3 eq, 1.38 mol) was added portionwise. It was stirred at 20° C. for 1 h. Water (1 L) was added and the pH of the solution was adjusted to 3-5 using 33% aq. HCl. The mixture was heated to 50° C. and the layers were separated. The org. phase was treated with charcoal at 50° C. and filtered over Celite. The filter cake was rinsed with toluene. At 50° C., water (1 L) was added to the org. layer. The layers were separated. The org. layer was concentrated under reduced pressure to a total volume of 1 L and cooled to 0° C. The solid obtained was filtered off. It was rinsed with toluene and MeOH. The crude material was suspended in EA (1 L) and heated to 50° C. 300 mL of EA were distilled out and MeOH (400 mL) was added. The suspension was cooled down to 0° C. The solid was filtered off, rinsed with MeOH and dried under reduced pressure to afford the title compound as a white solid (225 g; 83% yield).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
156 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.